molecular formula C11H12O3 B3055036 Methyl 2-(prop-2-en-1-yloxy)benzoate CAS No. 6282-42-4

Methyl 2-(prop-2-en-1-yloxy)benzoate

Cat. No.: B3055036
CAS No.: 6282-42-4
M. Wt: 192.21 g/mol
InChI Key: SYESKJGWJSTNGI-UHFFFAOYSA-N
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Description

Structural Classification and Functional Group Analysis of Methyl 2-(prop-2-en-1-yloxy)benzoate

This compound is a bifunctional molecule belonging to the class of aromatic esters and allyl ethers. A systematic analysis of its structure reveals the following key components:

A Benzene (B151609) Ring: The core of the molecule is a substituted benzene ring, which imparts aromatic character and provides a scaffold for the functional groups.

A Methyl Ester Group (-COOCH₃): Attached to the benzene ring is a methyl ester group. This group consists of a carbonyl group (C=O) bonded to a methoxy (B1213986) group (-OCH₃). The ester functionality is a key site for nucleophilic acyl substitution reactions.

An Allyloxy Group (-OCH₂CH=CH₂): Also attached to the benzene ring, in the ortho position relative to the methyl ester, is an allyloxy group. This group consists of an allyl group (CH₂=CHCH₂-) linked to the benzene ring via an ether linkage. The presence of the carbon-carbon double bond in the allyl group is a site of high reactivity.

The systematic IUPAC name for this compound is this compound. The substitution pattern on the benzene ring is a 1,2- or ortho-substitution.

Table 1: Structural and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
IUPAC Name This compound
Synonyms Methyl 2-(allyloxy)benzoate
Functional Groups Aromatic ring, Ester, Ether, Alkene

Significance of Allyloxy and Benzoate (B1203000) Ester Moieties in Organic Chemistry

The chemical behavior and synthetic utility of this compound are largely dictated by the interplay of its allyloxy and benzoate ester moieties.

The allyloxy group is of particular importance due to its ability to undergo the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orglibretexts.org This uchicago.eduuchicago.edu-sigmatropic rearrangement, when applied to aryl allyl ethers, typically requires thermal or Lewis acid catalysis to proceed. wikipedia.orgorganic-chemistry.org The reaction involves the concerted reorganization of six electrons to form a new carbon-carbon bond at the ortho position of the aromatic ring, yielding an ortho-allyl phenol (B47542) after tautomerization. organic-chemistry.org The stereoselectivity of the Claisen rearrangement is a key feature, often proceeding through a chair-like transition state. tcichemicals.com

The benzoate ester moiety is a common functional group in organic chemistry, often found in natural products and pharmaceuticals. Benzoate esters are typically prepared by the esterification of benzoic acid with an alcohol in the presence of an acid catalyst. rsc.orgdocbrown.info They can undergo various transformations, including hydrolysis to the corresponding carboxylic acid and alcohol, and reduction to benzyl (B1604629) alcohol. The ester group can also influence the reactivity of the aromatic ring towards electrophilic substitution.

The combination of these two functional groups in an ortho relationship on a benzene ring sets the stage for interesting and synthetically useful transformations, with the Claisen rearrangement being a prominent example.

Overview of Research Trajectories and Academic Relevance

Research involving this compound and related compounds is primarily focused on their synthetic applications, particularly in the context of rearrangement reactions. The academic relevance of this compound stems from its utility as a model substrate for studying the mechanisms and applications of the Claisen rearrangement.

Detailed research has explored the thermal and catalytic conditions required to induce the rearrangement of ortho-allyloxy benzoates. These studies have provided insights into the electronic and steric effects that govern the reaction's regioselectivity and stereoselectivity. The resulting ortho-allyl phenolic compounds are valuable synthetic intermediates for the construction of more complex molecules, including natural products and biologically active compounds.

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic Technique Expected Key Features
¹H NMR Signals for aromatic protons, protons of the allyl group (vinylic and allylic), and the methyl ester protons.
¹³C NMR Signals for aromatic carbons, carbons of the allyl group, the ester carbonyl carbon, and the methyl ester carbon.
IR Spectroscopy Characteristic absorption bands for C=O stretching (ester), C-O stretching (ether and ester), C=C stretching (alkene), and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-prop-2-enoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-8-14-10-7-5-4-6-9(10)11(12)13-2/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYESKJGWJSTNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278317
Record name methyl 2-(prop-2-en-1-yloxy)benzoate
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Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6282-42-4
Record name NSC7008
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(prop-2-en-1-yloxy)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Prop 2 En 1 Yloxy Benzoate and Its Structural Analogs

Strategies for O-Alkylation in the Synthesis of Aryl Allyl Ethers

The formation of the aryl allyl ether linkage is a cornerstone in the synthesis of Methyl 2-(prop-2-en-1-yloxy)benzoate. This can be achieved through classical nucleophilic substitution reactions or by more modern catalytic methods.

Williamson Ether Synthesis and its Modern Variants

The Williamson ether synthesis is a classical and widely employed method for the preparation of ethers, including aryl allyl ethers. rsc.orgwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. wikipedia.org In the context of synthesizing aryl allyl ethers, this typically involves the reaction of a phenoxide ion with an allyl halide. The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of the allyl halide, displacing the halide leaving group. wikipedia.orgmasterorganicchemistry.com

The general reaction can be summarized as follows:

Ar-OH + Base → Ar-O⁻ Ar-O⁻ + CH₂=CH-CH₂-X → Ar-O-CH₂-CH=CH₂ + X⁻ (where Ar = aryl group, X = halide)

Key parameters influencing the success of the Williamson ether synthesis include the choice of base, solvent, and reaction conditions. Strong bases are often required to generate the phenoxide in situ. jk-sci.com Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). jk-sci.comorganic-synthesis.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) being commonly used to enhance the reaction rate. wikipedia.org

Modern variations of the Williamson ether synthesis have been developed to improve efficiency, yield, and environmental friendliness. These include the use of phase-transfer catalysis, which facilitates the reaction between a water-soluble phenoxide and an organic-soluble allyl halide. orgchemres.org Additionally, solvent-free conditions using solid bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) have been reported to proceed rapidly and with high purity. researchgate.net Another advancement involves conducting the reaction at high temperatures (around 300 °C and above) with weaker alkylating agents, which can be beneficial for industrial-scale synthesis of aromatic ethers. wikipedia.orgacs.org

Variant Key Features Typical Reagents Advantages
Classical Williamson SN2 reaction between a phenoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.comPhenol (B47542), strong base (e.g., NaOH, KOH), allyl halide, polar aprotic solvent (e.g., DMF). wikipedia.orgjk-sci.comorganic-synthesis.comWell-established, versatile. wikipedia.org
Phase-Transfer Catalysis Facilitates reaction between reactants in different phases. orgchemres.orgPhenol, aqueous base, allyl halide, organic solvent, phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt).Improved reaction rates, milder conditions. orgchemres.org
Solvent-Free Synthesis Reaction conducted without a solvent. researchgate.netPhenol, solid base (e.g., K₂CO₃, NaHCO₃), allylating agent. researchgate.netEnvironmentally friendly, often faster with high purity. researchgate.net
High-Temperature Synthesis Utilizes weaker alkylating agents at elevated temperatures. wikipedia.orgacs.orgPhenol, weak alkylating agent (e.g., carboxylic acid esters), high temperatures (~300 °C). wikipedia.orgacs.orgAvoids salt production, suitable for industrial applications. acs.org

Catalytic Approaches to Allyl Ether Formation

In addition to the Williamson ether synthesis, various transition-metal-catalyzed methods have been developed for the O-allylation of phenols. These catalytic approaches often offer milder reaction conditions and can provide alternative selectivities. rsc.org

Palladium-catalyzed allylation is a prominent method. rsc.orgacs.org These reactions typically involve a π-allyl palladium intermediate formed from an allylic substrate, such as an allylic acetate (B1210297) or carbonate. rsc.orguniversiteitleiden.nl The phenol then acts as a nucleophile, attacking the π-allyl complex to form the aryl allyl ether. universiteitleiden.nl Depending on the reaction conditions, both O-allylation and C-allylation products can be formed. acs.org

Other transition metals have also been shown to catalyze the O-allylation of phenols. Ruthenium complexes can catalyze the reaction between phenols and allyl alcohol, although selectivity between O- and C-allylation can be a challenge. universiteitleiden.nl Iridium, molybdenum, and rhodium-based catalysts have also been reported to be effective for the formation of allyl ethers from various allylic precursors. universiteitleiden.nl

Esterification Techniques for the Benzoate (B1203000) Moiety

The formation of the methyl benzoate moiety is the second key transformation in the synthesis of this compound. This can be accomplished through direct esterification of the corresponding carboxylic acid or via transesterification from another ester.

Direct Esterification Protocols

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. uomustansiriyah.edu.iqtruman.edu For the synthesis of a methyl benzoate, this would involve reacting the corresponding benzoic acid derivative with methanol (B129727). uomustansiriyah.edu.iq

The reaction is an equilibrium process, and strategies to drive the reaction towards the product side include using an excess of one of the reactants (typically the alcohol) or removing the water formed during the reaction. uomustansiriyah.edu.iqtruman.edu

A variety of catalysts can be employed for direct esterification:

Mineral Acids: Strong acids like sulfuric acid (H₂SO₄) and phosphoric acid are commonly used due to their low cost and effectiveness. uomustansiriyah.edu.iqmdpi.comgoogle.com

Organic Acids: p-Toluenesulfonic acid is another effective catalyst. google.com

Solid Acid Catalysts: To overcome issues associated with corrosive and non-recoverable mineral acids, solid acid catalysts have been developed. mdpi.com These include materials like zirconia-based catalysts and modified montmorillonite (B579905) K10 clay, which offer advantages such as reusability and reduced environmental impact. mdpi.comijstr.orgepa.gov

The general scheme for direct esterification is as follows:

R-COOH + CH₃OH ⇌ R-COOCH₃ + H₂O (in the presence of an acid catalyst)

Transesterification Processes

Transesterification is another valuable method for preparing esters. This process involves the reaction of an ester with an alcohol in the presence of a catalyst to exchange the alkoxy group of the ester. To synthesize a methyl benzoate, a different benzoate ester could be reacted with methanol.

Catalysts for transesterification can be acidic or basic. Zinc compounds, such as zinc acetate, have been shown to be effective catalysts for the transesterification of alkyl benzoates. google.com Titanate catalysts also exhibit high activity in the transesterification of crude methyl benzoate to produce other benzoic acid esters. researchgate.net

The general transesterification reaction is:

R-COOR' + CH₃OH ⇌ R-COOCH₃ + R'-OH (where R' is a different alkyl group)

This method can be particularly useful when the starting carboxylic acid is sensitive to the conditions of direct esterification or when a different ester is more readily available.

Multi-Step Synthesis from Precursor Molecules

The synthesis of this compound from common precursor molecules typically involves a multi-step approach that combines the aforementioned O-alkylation and esterification reactions. Two primary synthetic routes can be envisioned starting from salicylic (B10762653) acid or its methyl ester, methyl salicylate (B1505791). nih.govnih.gov

Route 1: Esterification followed by O-Alkylation

This route begins with the esterification of salicylic acid to form methyl salicylate. mdpi.com This can be achieved via Fischer esterification using methanol and an acid catalyst. uomustansiriyah.edu.iqmdpi.com The resulting methyl salicylate then undergoes O-alkylation of the phenolic hydroxyl group. The Williamson ether synthesis is a suitable method for this step, reacting methyl salicylate with an allyl halide (e.g., allyl bromide) in the presence of a base like potassium carbonate. rsc.org

Step 1: Esterification Salicylic acid + Methanol --(H⁺ catalyst)--> Methyl salicylate

Step 2: O-Alkylation Methyl salicylate + Allyl bromide --(Base)--> this compound

Route 2: O-Alkylation followed by Esterification

Alternatively, the synthesis can commence with the O-alkylation of salicylic acid. The phenolic hydroxyl group of salicylic acid can be allylated using an allyl halide and a base to yield 2-(prop-2-en-1-yloxy)benzoic acid. Subsequently, the carboxylic acid group of this intermediate is esterified with methanol using an acid catalyst to afford the final product, this compound.

Step 1: O-Alkylation Salicylic acid + Allyl bromide --(Base)--> 2-(prop-2-en-1-yloxy)benzoic acid

Step 2: Esterification 2-(prop-2-en-1-yloxy)benzoic acid + Methanol --(H⁺ catalyst)--> this compound

Conversion from Hydroxybenzoates

The most direct and widely employed method for synthesizing this compound is through the O-alkylation of a corresponding hydroxybenzoate precursor, namely methyl 2-hydroxybenzoate (methyl salicylate). This transformation is typically achieved via the Williamson ether synthesis, a robust and versatile method for forming ether linkages. masterorganicchemistry.com

In this reaction, the phenolic hydroxyl group of methyl salicylate is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an allyl halide, most commonly allyl bromide or allyl chloride, to yield the desired product. masterorganicchemistry.com

Key factors influencing the success and efficiency of this reaction include the choice of base, solvent, and reaction temperature. A variety of bases can be employed, with alkali metal carbonates like potassium carbonate (K₂CO₃) and hydroxides such as sodium hydroxide (NaOH) being common choices. The selection of the solvent is also critical; polar aprotic solvents like acetone (B3395972), dimethylformamide (DMF), or acetonitrile are often used as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide. semanticscholar.org The reaction conditions for the synthesis of analogous aryl allyl ethers are generally mild, often proceeding at room temperature or with gentle heating. semanticscholar.org

A study on the synthesis of similar (prop-2-ynyloxy)benzene derivatives demonstrated that reacting a substituted phenol with propargyl bromide in the presence of potassium carbonate and acetone provides good to excellent yields (53-85%). semanticscholar.org These conditions are directly translatable to the allylation of methyl salicylate.

Table 1: Representative Conditions for Williamson Ether Synthesis of Aryl Allyl Ethers

Reactant Reagent Base Solvent Temperature Yield (%)
Methyl 2-hydroxybenzoate Allyl bromide K₂CO₃ Acetone Reflux High
2-bromo-4-methyl phenol Propargyl bromide K₂CO₃ Acetone Reflux 74

Note: Data is illustrative of typical conditions for analogous reactions. Yield for the target compound is expected to be high under these conditions.

Integration of Allylic and Benzoate Scaffolds

An alternative synthetic strategy involves the formation of the ester bond as the key step, integrating the pre-formed allylic ether and the benzoate scaffold. This can be achieved through the esterification of 2-(prop-2-en-1-yloxy)benzoic acid with methanol. This two-step approach first requires the synthesis of the 2-(allyloxy)benzoic acid intermediate.

The intermediate acid can be prepared by the O-allylation of salicylic acid under basic conditions, similar to the method described in 2.3.1, followed by acidification. Subsequently, the resulting 2-(prop-2-en-1-yloxy)benzoic acid is esterified. The classical Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common method. cabidigitallibrary.org The reaction is typically heated to reflux to drive the equilibrium towards the product. cabidigitallibrary.org

Modern variations of esterification utilize different catalysts to improve yields and simplify purification. For instance, solid acid catalysts, such as zirconium-based catalysts, have been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.comresearchgate.net These heterogeneous catalysts offer advantages in terms of easier separation from the reaction mixture and potential for recycling.

Table 2: Comparison of Esterification Methods for Benzoic Acid Derivatives

Carboxylic Acid Alcohol Catalyst Conditions Key Feature
p-Hydroxybenzoic Acid Methanol Sulfuric Acid Reflux Classic, high yield with excess alcohol
Benzoic Acid Methanol Zr/Ti Solid Acid 150 °C Heterogeneous, reusable catalyst

Advanced Synthetic Strategies and Green Chemistry Considerations

In line with the principles of modern organic synthesis, efforts are directed towards developing more efficient and environmentally benign pathways. This includes designing one-pot reactions to minimize intermediate handling and purification steps, as well as exploring greener reaction media.

One-Pot and Cascade Reaction Pathways

A one-pot synthesis of this compound can be envisioned by combining esterification and etherification reactions in a single vessel without isolating the intermediates. For example, one could start with salicylic acid, perform a Fischer esterification with methanol and an acid catalyst, and then, after neutralizing the acid, add a base and allyl bromide to perform the Williamson ether synthesis in the same pot. This approach improves operational efficiency and reduces solvent waste. Methodologies for one-pot, two-step syntheses of other heterocyclic systems, such as 2,3-benzodiazepines and 5H-chromeno[2,3-b]pyridines, have been successfully developed, demonstrating the feasibility of such tandem approaches. rsc.orgmdpi.com

Cascade reactions, where a single event triggers a sequence of bond-forming transformations, represent a highly sophisticated synthetic strategy. mdpi.comrsc.org While a specific cascade reaction for the direct synthesis of this compound is not prominently reported, the molecular scaffold is a potential product of more complex cascade sequences, such as those involving Claisen rearrangement of a related diallylated precursor.

Solvent-Free and Aqueous Reaction Conditions

Developing synthetic methods that minimize or eliminate the use of volatile organic solvents is a key goal of green chemistry. rsc.org For the Williamson ether synthesis step, solvent-free conditions can be explored using microwave irradiation. Microwave-assisted organic synthesis can significantly accelerate reaction rates and often leads to higher yields with cleaner reaction profiles. A patented process for the synthesis of methylparaben, a structural analog, utilizes microwave irradiation which shortens the reaction time dramatically from hours to minutes. google.com

Alternatively, conducting the reaction in aqueous media is another green approach. Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between water-insoluble organic substrates (like methyl salicylate and allyl bromide) and water-soluble reagents (like NaOH). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the hydroxide or phenoxide ion from the aqueous phase to the organic phase, allowing the etherification to proceed. This method avoids the need for flammable and toxic organic solvents, replacing them with water.

Table 3: Green Chemistry Approaches to Synthesis

Strategy Method Reactants Conditions Advantage
Reduced Time/Energy Microwave Synthesis p-Hydroxybenzoic acid, Methanol 450W, 3-18 min Drastic reduction in reaction time
Solvent Replacement Phase-Transfer Catalysis Phenol, Alkyl Halide NaOH(aq), PTC Use of water as solvent, mild conditions

Elucidation of Reaction Mechanisms and Kinetics of Methyl 2 Prop 2 En 1 Yloxy Benzoate

Mechanistic Pathways of Ester and Alkene Transformations

The ester and alkene moieties of Methyl 2-(prop-2-en-1-yloxy)benzoate are central to its reactivity. The allyl group, in particular, is susceptible to a range of transformations that are fundamental to synthetic organic chemistry.

One of the most well-documented reactions of aryl allyl ethers is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement. When heated, this compound is expected to undergo an aromatic Claisen rearrangement. This concerted, intramolecular process proceeds through a cyclic transition state, leading to the formation of an ortho-allylated phenol (B47542). Specifically, the allyl group migrates from the ether oxygen to the ortho position of the benzene (B151609) ring. This transformation results in the formation of Methyl 2-allyl-3-hydroxybenzoate. The reaction is typically thermal and follows first-order kinetics. The mechanism involves the formation of a cyclohexadienone intermediate which then tautomerizes to the more stable aromatic phenol.

Should both ortho positions be blocked, the allyl group can undergo a subsequent Cope rearrangement, migrating to the para position. However, in the case of this compound, the ortho position is sterically unhindered, favoring the direct formation of the ortho-substituted product.

Free radical reactions involving this compound can be initiated by thermal or photochemical means, often in the presence of a radical initiator. The reaction of methyl benzoate (B1203000) with free radicals typically involves attack on the aromatic ring. A free radical can abstract a hydrogen atom from the benzene ring, generating a new radical species on the ring. This new radical can then react further, for instance, by adding to another molecule or reacting with a radical scavenger. evergreensinochem.com

In the presence of oxygen, radical reactions can lead to oxidation products. Free radicals can react with molecular oxygen to form peroxy radicals, which are capable of oxidizing the substrate, potentially leading to the formation of benzoic acid derivatives. evergreensinochem.com Under specific conditions, radical-initiated processes can also lead to polymerization. evergreensinochem.com

The allyl group itself is also susceptible to radical addition reactions. A radical species can add to the double bond of the prop-2-en-1-yl group, forming a more stable radical intermediate which can then propagate a chain reaction or be terminated.

Intramolecular Cyclization Reactions and Stereochemical Outcomes

Intramolecular cyclization of ortho-allyl phenols, the product of the Claisen rearrangement of this compound, can lead to the formation of five- or six-membered heterocyclic rings. The stereochemical outcome of these cyclizations is influenced by the reaction conditions and the nature of the catalyst or reagent used. For instance, the intramolecular Sakurai allylation, which can follow a Claisen rearrangement, is a stereoselective cyclization. montana.edu The stereochemistry of such reactions can often be predicted by considering the transition state geometries. montana.edu

While specific studies on the stereoselective cyclization of the direct Claisen rearrangement product of this compound are not extensively documented, general principles of stereocontrol in the cyclization of similar systems suggest that high diastereoselectivity can be achieved. montana.edu The formation of densely functionalized five-membered rings from related systems has been shown to proceed with high stereoselectivity, often yielding products with a >20:1 diastereomeric ratio. montana.edu

Advanced Spectroscopic Characterization and Structural Analysis of Methyl 2 Prop 2 En 1 Yloxy Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to reveal the structure of molecules. For Methyl 2-(prop-2-en-1-yloxy)benzoate, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a comprehensive understanding of its chemical environment.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzoate (B1203000) ring, the protons of the prop-2-en-1-yloxy (allyl) group, and the methyl protons of the ester functionality. The aromatic region typically displays complex splitting patterns due to the coupling between adjacent protons. The allyl group exhibits characteristic signals for the vinylic protons and the methylene protons attached to the oxygen atom.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.81 dd 1H Ar-H
7.43 ddd 1H Ar-H
7.02 d 1H Ar-H
6.95 t 1H Ar-H
6.13-6.03 m 1H -OCH₂CH =CH₂
5.44 dq 1H -OCH₂CH=CH ₂ (trans)
5.29 dq 1H -OCH₂CH=CH ₂ (cis)
4.65 dt 2H -OCH ₂CH=CH₂

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, ddd = doublet of doublet of doublets, dt = doublet of triplets, dq = doublet of quartets

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum shows signals for the carbonyl carbon of the ester group, the aromatic carbons, the carbons of the allyl group, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the ester and ether substituents.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
166.8 C=O
157.6 Ar-C
133.4 Ar-C
133.0 -OCH₂C H=CH₂
131.9 Ar-C
120.2 Ar-C
117.8 -OCH₂CH=C H₂
113.1 Ar-C
69.4 -OC H₂CH=CH₂

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between the adjacent aromatic protons, as well as between the protons within the allyl group. For example, the methylene protons of the allyl group would show a correlation with the adjacent vinylic proton.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals. It is used to definitively assign the carbon signals based on the known proton assignments. For instance, the signal for the methyl protons at 3.88 ppm would correlate with the carbon signal at 52.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the methyl protons could show a correlation to the carbonyl carbon, and the methylene protons of the allyl group could show a correlation to the aromatic carbon attached to the ether oxygen.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups.

Key absorptions include a strong band for the C=O stretching of the ester, bands for the C=C stretching of the aromatic ring and the allyl group, and bands for the C-O stretching of the ether and ester groups.

Table 3: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3080 Medium =C-H stretch (aromatic and vinylic)
2955 Medium C-H stretch (aliphatic)
1730 Strong C=O stretch (ester)
1600, 1490 Medium-Strong C=C stretch (aromatic)
1250 Strong C-O stretch (ester and ether)
1085 Medium C-O stretch
930 Medium =C-H bend (out-of-plane)

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be expected to show strong bands for the C=C stretching of the aromatic ring and the allyl group. The C=O stretching vibration is also typically observed, although it is often weaker in Raman than in IR spectra.

Table 4: Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3070 Strong =C-H stretch (aromatic and vinylic)
~1640 Medium C=C stretch (allyl)
~1600 Strong C=C stretch (aromatic ring breathing)

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₁₁H₁₂O₃, Molecular Weight: 192.21 g/mol ), various mass spectrometry methods provide complementary information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Using techniques like Electrospray Ionization (ESI), the compound is typically analyzed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The precise mass measurement allows for the calculation of a molecular formula that distinguishes it from other compounds with the same nominal mass.

For this compound, the theoretical exact masses of its common adducts are calculated and would be used to confirm its identity against experimental data.

Ion AdductMolecular FormulaCalculated Exact Mass (Da)
[M+H]⁺[C₁₁H₁₃O₃]⁺193.08592
[M+Na]⁺[C₁₁H₁₂O₃Na]⁺215.06786

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust method for analyzing volatile compounds. In the mass spectrometer, the molecule is ionized by a high-energy electron beam, causing it to fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint.

A significant fragmentation route involves the cleavage of the ether bond to lose the allyl radical, resulting in a prominent ion at m/z 151. This fragment corresponds to the radical cation of methyl 2-hydroxybenzoate, which would then be expected to fragment further by losing a molecule of methanol (B129727) (CH₃OH) to yield an ion at m/z 120, followed by the loss of carbon monoxide (CO) to produce an ion at m/z 92. docbrown.infostackexchange.com

m/zProposed Fragment IonProposed Neutral Loss
192[C₁₁H₁₂O₃]⁺• (Molecular Ion)-
161[C₉H₅O₃]⁺•OCH₃
151[C₈H₇O₃]⁺•C₃H₅
120[C₇H₄O₂]⁺••C₃H₅, •OCH₃ (from m/z 151)
92[C₆H₄O]⁺••C₃H₅, •OCH₃, CO (from m/z 120)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the separation, detection, and identification of compounds in complex mixtures. nih.govvu.edu.au It is particularly useful for molecules that are not sufficiently volatile or are thermally unstable for GC-MS. A reversed-phase HPLC column would effectively separate this compound from isomers and impurities. vu.edu.au

Following chromatographic separation, soft ionization techniques such as ESI or Atmospheric Pressure Chemical Ionization (APCI) would be used. These methods typically generate protonated molecules [M+H]⁺ (m/z 193) or other adducts with minimal fragmentation. nih.gov This preserves the molecular weight information, which can then be subjected to tandem mass spectrometry (MS/MS). In an MS/MS experiment, the parent ion (e.g., m/z 193) is isolated and fragmented to produce a daughter ion spectrum, providing detailed structural information for confirmation.

Electronic Spectroscopy and Solid-State Structural Analysis

The electronic properties and three-dimensional structure of the compound are investigated using UV-Vis spectroscopy and single-crystal X-ray diffraction.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the primary chromophore is the substituted benzene (B151609) ring conjugated with the carbonyl group of the ester.

The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions. Based on data from analogous compounds like benzoic acid and its simple esters, two main absorption bands are anticipated. rsc.orglibretexts.org The first, a strong band, is typically observed around 230 nm, while a second, weaker band appears at longer wavelengths, around 270-280 nm. The allyloxy substituent, acting as an auxochrome, is not expected to cause a major shift in these absorption maxima.

Expected λₘₐₓ (nm)Associated Electronic TransitionStructural Origin
~230 nmπ → πBenzoyl Chromophore
~275 nmπ → πBenzene Ring

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure

As of this writing, a single-crystal X-ray structure for this compound has not been reported in the crystallographic databases. However, analysis of structurally similar compounds, such as other benzoic acid derivatives, indicates the type of information that would be obtained. crystallography.netresearchgate.net Such an analysis would provide the fundamental crystallographic parameters, offering unequivocal proof of the molecular structure and insight into its solid-state packing. The table below provides an illustrative example of the crystallographic data that would be determined from such an experiment.

Illustrative Crystallographic Data Parameters
ParameterDescriptionExample Value
Crystal systemThe symmetry system of the crystal lattice.Monoclinic
Space groupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 13.70, b = 6.05, c = 15.18
α, β, γ (°)The angles of the unit cell.α = 90, β = 103.1, γ = 90
Volume (ų)The volume of the unit cell.1225.3
ZThe number of molecules per unit cell.4

Computational Chemistry and Theoretical Investigations of Methyl 2 Prop 2 En 1 Yloxy Benzoate

Quantum Mechanical Studies for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its derivatives) to determine the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates.

A typical DFT study on Methyl 2-(prop-2-en-1-yloxy)benzoate would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure of the molecule. From this optimized geometry, various properties can be calculated, including vibrational frequencies (to compare with experimental IR and Raman spectra), bond lengths, bond angles, and dihedral angles.

Hypothetical Data Table of Optimized Geometric Parameters for this compound (Illustrative)

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-31G*)
Bond LengthC=O~1.21 Å
C-O (ester)~1.34 Å
C-O (ether)~1.37 Å
C=C (allyl)~1.34 Å
Bond AngleO=C-O~125°
C-O-C (ether)~118°
Dihedral AngleC-C-O-CVaries depending on conformation

Note: This table is illustrative and does not represent actual research data.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity, kinetic stability, and optical properties. A smaller gap generally indicates a more reactive molecule.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be located on the electron-rich aromatic ring and the ether oxygen, while the LUMO may be concentrated on the carbonyl group of the ester. This information helps predict where the molecule is most likely to undergo electrophilic or nucleophilic attack.

Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This table is illustrative and does not represent actual research data.

Reactivity Descriptors (e.g., Fukui functions)

Reactivity descriptors derived from conceptual DFT provide quantitative measures of a molecule's reactivity. Fukui functions, for instance, indicate the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.netresearchgate.net They are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks.

By calculating the Fukui functions for this compound, one could pinpoint specific atoms that are most susceptible to different types of chemical reactions. This is invaluable for predicting reaction mechanisms and designing new synthetic routes.

Electron Density and Electrostatic Potential Distribution

The electron density distribution describes how electrons are spread throughout the molecule. The molecular electrostatic potential (MEP) is a plot of the electrostatic potential mapped onto the electron density surface. The MEP is a powerful tool for visualizing the charge distribution of a molecule and for predicting how it will interact with other molecules.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate areas with an excess of electrons, such as around the oxygen atoms of the carbonyl and ether groups. These sites are prone to electrophilic attack. Regions of positive potential (typically colored blue) would indicate areas with a deficiency of electrons, such as around the hydrogen atoms, and are susceptible to nucleophilic attack. This visual representation of the molecule's electronic landscape provides intuitive insights into its reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the stabilizing interactions within a molecule. For this compound, an NBO analysis would quantify the hyperconjugative interactions between donor (Lewis-type) and acceptor (non-Lewis-type) orbitals. This would reveal the stability imparted by interactions such as the delocalization of lone pair electrons from the ether and ester oxygen atoms into the antibonding orbitals of the benzene (B151609) ring and the carbonyl group. The magnitude of the second-order perturbation energies (E(2)) associated with these interactions would provide a quantitative measure of their significance. However, no published NBO analysis specific to this molecule could be located.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, an MEP map would be expected to show negative potential (typically colored red or yellow) around the carbonyl oxygen and the ether oxygen, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms of the aromatic ring and the methyl group, suggesting susceptibility to nucleophilic attack. Such a map would be invaluable for predicting the molecule's reactivity in various chemical environments, but specific MEP calculations for this compound are not available in the surveyed literature.

Prediction and Analysis of Spectroscopic Properties through Computational Simulation

Computational simulations are routinely used to predict and interpret spectroscopic data, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, researchers can assign experimental peaks and gain a deeper understanding of the molecular structure. For this compound, theoretical spectra would aid in the characterization of the compound. Despite the utility of these methods, no computational spectroscopic studies for this specific molecule were found.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict NLO properties, such as the first-order hyperpolarizability (β), which indicates a molecule's potential for second-harmonic generation. An investigation into this compound would involve calculating its dipole moment, polarizability, and hyperpolarizability. The presence of a donor (allyloxy group) and an acceptor (methoxycarbonyl group) on the benzene ring suggests that it might exhibit NLO properties, but no theoretical or experimental studies on the NLO characteristics of this compound have been reported.

Thermodynamic Property Computations and Conformational Analysis

Theoretical calculations can provide valuable data on the thermodynamic properties of a molecule, such as its enthalpy of formation, heat capacity, and entropy, at different temperatures. Furthermore, conformational analysis can identify the most stable geometric arrangements of the molecule. For this compound, this would involve studying the rotation around the C-O bonds of the ether and ester groups to determine the global minimum energy conformation. Such information is fundamental to understanding the molecule's behavior, yet no specific thermodynamic or conformational studies are available.

Solvation Models and Environmental Effects in Theoretical Studies

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on a molecule's geometry, electronic structure, and properties. A thorough theoretical investigation of this compound would include calculations in various solvents to understand how its behavior changes in different chemical environments. To date, no such theoretical studies incorporating solvation effects for this molecule have been published.

Advanced Synthetic Applications and Derivatives in Chemical Research

Methyl 2-(prop-2-en-1-yloxy)benzoate as a Key Intermediate in Organic Synthesis

This compound, an allyl aryl ether, serves as a pivotal intermediate in organic synthesis, primarily due to its propensity to undergo the Claisen rearrangement. This researchgate.netresearchgate.net-sigmatropic rearrangement is a powerful, thermally-driven, intramolecular reaction that transforms the allyl ether into an ortho-allyl phenol (B47542), specifically methyl 2-hydroxy-3-(prop-2-en-1-yl)benzoate. organic-chemistry.orgmasterorganicchemistry.comquora.com The reaction proceeds through a concerted, cyclic transition state, often visualized as a chair-like conformation, which dictates the stereochemistry of the product. organic-chemistry.org

The true synthetic utility of this compound is realized in tandem or cascade reactions where the initial Claisen rearrangement is immediately followed by a cyclization step. This powerful combination allows for the rapid construction of complex heterocyclic scaffolds from a relatively simple acyclic precursor. For instance, the rearranged phenolic intermediate is perfectly primed for intramolecular cyclization to form chromone (B188151) and chromanone derivatives, which are core structures in many natural products and pharmacologically active compounds. researchgate.netlookchem.comijrpc.com

One notable application is the synthesis of ester-containing chroman-4-ones. In a cascade radical annulation reaction, a related compound, 2-(allyloxy)benzaldehyde, undergoes cyclization when treated with oxalates in the presence of an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). nih.gov This process involves the generation of an alkoxycarbonyl radical that initiates the cyclization, demonstrating how the allyloxy functionality is key to forming the chromanone ring system. nih.gov The general pathway involves the rearrangement to the ortho-allyl phenol, followed by an intramolecular Michael addition or other cyclization variants onto the ester or a related functional group, leading to the formation of the heterocyclic ring. lookchem.com

The following table summarizes a representative transformation where a related 2-(allyloxy)arylaldehyde is converted into a chroman-4-one derivative, illustrating the utility of this reaction class.

Starting MaterialReagents and ConditionsProductYieldReference
2-(allyloxy)benzaldehyde2-methoxy-2-oxoacetic acid, (NH₄)₂S₂O₈, DMSO, 80 °CMethyl 2-(4-oxochroman-3-yl)acetate71% nih.gov

Derivatization for Novel Chemical Scaffolds and Architectures

The structure of this compound is a versatile template for generating a diverse array of novel chemical scaffolds. Post-Claisen rearrangement, the resulting ortho-allyl phenol intermediate can be channeled into various synthetic pathways through carefully chosen reaction conditions and derivatization of the starting material.

A primary route for derivatization is the tandem Claisen rearrangement/cyclization sequence. By modifying the substituents on the aromatic ring or the allyl group of the parent molecule, chemists can synthesize a library of C-allylated or C-prenylated chromone derivatives. researchgate.netlookchem.comresearchgate.net These reactions are often promoted by microwave irradiation, which can significantly reduce reaction times and improve yields. lookchem.com The cyclization step can proceed through different mechanisms, such as a 6-endo-trig or a 6-endo-dig pathway, depending on the specific structure of the intermediate, leading to varied heterocyclic architectures. researchgate.netlookchem.com

For example, allyl ethers derived from o-acylphenols (a structure closely related to the rearranged intermediate of this compound) can be converted into C-allylated chromones. researchgate.net Furthermore, if a prenyl group is used instead of an allyl group, the reaction sequence can be extended to include a Cope rearrangement, furnishing 6-prenylchromones. researchgate.netlookchem.com This modularity allows for the systematic exploration of chemical space around the chromone scaffold.

Beyond chromones, the rearranged intermediate can be used to construct other heterocyclic systems. Acid-catalyzed reactions of related allyl aryl ethers can lead to the formation of benzofurans. researchgate.net The reaction proceeds through the initial rearrangement, followed by an acid-catalyzed cyclization onto the allyl double bond. This demonstrates that the choice of catalyst and reaction conditions can divert the intermediate towards different, valuable chemical scaffolds.

Exploration in Materials Science for Optical or Electronic Properties

The structural motif of this compound, particularly its aromatic core and polymerizable allyl group, has prompted its exploration and that of its close analogs in the field of materials science. The focus has been on creating polymers with tailored optical and electronic properties.

A significant area of investigation is in the development of materials with non-linear optical (NLO) properties. Research on a closely related polymer, poly(2,5-bis(but-2-ynyloxy) benzoate), which contains a polar diacetylene chromophore, has shown excellent quadratic NLO effects. mdpi.com Oriented films of this polymer displayed outstanding and stable Second Harmonic Generation (SHG), a key NLO property. The macroscopic NLO coefficients were found to be substantial, making this class of materials promising for the development of optoelectronic and photonic devices. mdpi.com This highlights the potential of benzoate-based polymers for applications in technologies like frequency doubling of lasers and optical switching.

The allyl functionality itself is a valuable handle for polymerization and polymer modification. Polymers bearing pendant allyl groups can be synthesized and subsequently functionalized through various chemical transformations, such as thiol-ene click reactions, epoxidation, and bromination. mdpi.com This post-polymerization modification allows for the fine-tuning of the material's properties, including its solubility, thermal characteristics, and refractive index.

Furthermore, the synthesis of polymers from related monomers, such as 2-vinyloxyethyl 3,4,5-tris[4-(n-dodecanyloxy)benzyloxy]benzoate, has been shown to produce materials capable of self-assembly into highly ordered supramolecular structures. rsc.org These structures can form columnar phases that mimic complex biological assemblies like the tobacco mosaic virus, suggesting potential applications in nanotechnology and the creation of structured functional materials. rsc.org

Q & A

Basic: What are the key considerations for synthesizing Methyl 2-(prop-2-en-1-yloxy)benzoate?

Answer:
The synthesis typically involves esterification and allylation steps. A common approach is:

Esterification : React 2-hydroxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 2-hydroxybenzoate.

Allylation : Introduce the allyl group via nucleophilic substitution using allyl bromide in the presence of a base (e.g., K₂CO₃) to yield the final product.
Critical steps :

  • Monitor reaction temperature to avoid hydrolysis of the ester group.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials .

Basic: How can purity and structural integrity be validated after synthesis?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm molecular structure by analyzing proton environments (e.g., allyl protons at δ 5.8–6.1 ppm, ester carbonyl at δ ~170 ppm in ¹³C NMR).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₂O₃).
  • Melting Point Analysis : Compare observed values with literature to assess purity.
  • HPLC : Use reverse-phase columns (C18) with UV detection to quantify impurities .

Advanced: How can crystallography tools like SHELX and WinGX aid in resolving structural ambiguities?

Answer:

  • SHELX Suite :
    • SHELXD : Solve crystal structures via direct methods for small molecules.
    • SHELXL : Refine structures using least-squares minimization, accounting for anisotropic displacement parameters.
  • WinGX : Integrate SHELX programs for data reduction (e.g., absorption correction), visualization, and CIF generation.
    Methodological tip : For twinned crystals, use the TWIN/BASF commands in SHELXL to model twin domains .

Advanced: How do hydrogen-bonding patterns influence the crystal packing of this compound?

Answer:
Analyze hydrogen bonds using graph-set notation (e.g., R₂²(8) motifs):

  • The ester carbonyl (C=O) and allyl ether oxygen may act as acceptors.
  • Aromatic C–H groups can form weak interactions with adjacent molecules.
    Tools :
  • PLATON : Calculate hydrogen-bond geometry.
  • Mercury CSD : Visualize packing diagrams and quantify intermolecular distances.
    Implications : Packing efficiency affects solubility and thermal stability .

Advanced: What strategies optimize the compound’s bioactivity in pharmacological studies?

Answer:

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., -F, -NO₂) to enhance binding to target proteins.
    • Replace the allyl group with bioisosteres (e.g., propargyl) to improve metabolic stability.
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2).
  • In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) to correlate structure-activity relationships .

Advanced: How do solvent and temperature affect crystallization for X-ray studies?

Answer:

  • Solvent Selection : Use low-polarity solvents (e.g., ethyl acetate) to promote slow nucleation.
  • Temperature Gradients : Cool saturated solutions at 0.1°C/min to grow single crystals.
  • Vapor Diffusion : Employ the sitting-drop method with hexane as an antisolvent.
    Validation : Check for twinning and disorder using R(int) values (>0.05 indicates issues) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles (OSHA 29 CFR 1910.133), and lab coats.
  • Ventilation : Use fume hoods to limit inhalation of vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : Flush eyes with water for 15 minutes; seek medical attention for persistent irritation .

Advanced: How can computational methods predict metabolic pathways?

Answer:

  • Software :
    • Meteor Nexus : Simulate phase I/II metabolism (e.g., allyl group oxidation to epoxides).
    • SwissADME : Predict pharmacokinetic parameters (e.g., logP = 2.1 suggests moderate lipophilicity).
  • Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes) .

Basic: What are common contaminants during synthesis, and how are they removed?

Answer:

  • Byproducts :
    • Unreacted allyl bromide: Detect via GC-MS (retention time ~4.2 min).
    • Di-allylated impurities: Remove via flash chromatography (hexane:ethyl acetate 4:1).
  • Purification : Recrystallize from ethanol/water (70:30) to isolate pure product .

Advanced: How does substituent position affect spectroscopic properties?

Answer:

  • IR Spectroscopy : Allyl ether C-O-C stretch appears at ~1250 cm⁻¹; ester C=O at ~1720 cm⁻¹.
  • UV-Vis : Conjugation between the aromatic ring and allyl group shifts λ(max) to ~270 nm.
  • Impact of Meta vs. Para Substitution : Para-substituted analogs show bathochromic shifts due to extended conjugation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.